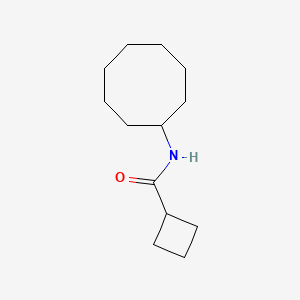

N-cyclooctylcyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-cyclooctylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-13(11-7-6-8-11)14-12-9-4-2-1-3-5-10-12/h11-12H,1-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXUNCSKLSXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclooctylcyclobutanecarboxamide and its derivatives have been investigated for their potential as drug candidates. The cyclobutane ring structure is known for enhancing the biological activity of compounds due to its unique conformational properties.

1.1. Cancer Therapeutics

Recent studies have highlighted the role of cyclobutane derivatives in cancer treatment. For instance, cyclobutyl substituents have been incorporated into small-molecule drug candidates targeting oncogenic functions, such as MYC transcription factors. These modifications have shown improved binding affinities and selectivity towards cancer-related enzymes like cathepsin B, which is overexpressed in metastatic cancers .

Case Study:

- Compound 4 demonstrated significant inhibitory effects on MYC, leading to further optimization and enhanced potency against cancer cells .

1.2. Autoimmune Disease Research

The compound has also been explored for its potential in treating autoimmune diseases. For example, a derivative targeting the RORγt protein, which regulates immune responses, has shown promise in modulating TH17 cell functions implicated in conditions such as rheumatoid arthritis and psoriasis .

Synthetic Applications

This compound serves as an important building block in synthetic organic chemistry, particularly in the synthesis of complex molecules.

2.1. C–H Functionalization

The compound can be utilized in palladium-catalyzed C–H arylation reactions, enabling the construction of complex heterobicyclic structures. This method allows for the strategic incorporation of various functional groups into cyclobutane frameworks, facilitating the development of novel biologically relevant scaffolds .

Synthesis Overview:

- The use of directing groups like 2-(methylthio)-aniline has been reported to enhance the selectivity and efficiency of these reactions, allowing for the generation of diverse product libraries .

2.2. Strain Release Transformations

Cyclobutane derivatives are known for their strained ring systems, which can be exploited in "strain-release" transformations. This characteristic allows them to serve as versatile reagents in synthetic pathways, expanding their utility beyond simple scaffolds to more complex molecular architectures .

Summary of Findings

The applications of this compound span medicinal chemistry and synthetic organic chemistry, showcasing its versatility as a scaffold for drug development and a reagent for complex synthesis.

Chemical Reactions Analysis

Aminocarbonylation and Pd-Catalyzed Functionalization

Cyclobutanecarboxamides undergo regioselective aminocarbonylation under palladium catalysis. For example, N-quinolin-8-yl cyclobutanecarboxamide (15a ) reacts with aryl iodides to form mono- or bis-arylated derivatives, depending on stoichiometry and directing groups .

Key Reaction Data :

| Substrate | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| N-quinolin-8-ylamide | Pd(OAc)₂, K₂CO₃, ArI (0.5–1.5 eq) | Monoarylated (17a–d ) | 30–51% | All-cis |

| N-thioanisidineamide | Pd(OAc)₂, pivalic acid, HFIP | Bis-arylated (19a–c ) | 51–70% | High dr |

Mechanistically, Pd–H intermediates enable anti- or Markovnikov additions to cyclobutene intermediates, followed by CO insertion and nucleophilic attack by amines . For N-cyclooctyl derivatives, similar regioselectivity is expected due to the steric and electronic influence of the cyclooctyl group.

C–H Bond Activation and Direct Arylation

Directed C–H functionalization allows selective modification of cyclobutane methylene groups. N-cyclobutanecarboxamides with 8-aminoquinoline or o-thioanisidine auxiliaries undergo bis-arylation at adjacent C(sp³)–H bonds under Pd catalysis .

Example Reaction :

-

Key Factors :

Hydrolysis and Ring-Opening Reactions

Cyclobutanecarboxamides are susceptible to acid- or base-mediated hydrolysis. For instance, N-cyclobutyl-2,5-dimethylfuran-3-carboxamide undergoes hydrolysis to its carboxylic acid under acidic conditions.

Proposed Pathway for N-cyclooctyl Derivative :

-

Outcome : Ring strain in cyclobutane facilitates ring-opening, yielding linear or rearranged products .

Hydrogenation and Reduction

Cyclobutane rings adjacent to unsaturated bonds can undergo hydrogenation. For example, photopyrone intermediates derived from cyclobutanecarboxamides are reduced to γ-lactams using Pt/C .

Relevance to N-cyclooctylamide :

-

Hydrogenation of conjugated double bonds (if present) would proceed with stereochemical retention.

Oxidation and Functional Group Interconversion

Oxidation of cyclobutane substituents is feasible. cis-Stilbenoid cyclobutane analogs are oxidized to epoxides or ketones, impacting bioactivity . For N-cyclooctyl derivatives:

-

Epoxidation : Using m-CPBA or other peracids.

-

Ketone Formation : Via Baeyer-Villiger oxidation of substituted cyclobutanones .

Friedel-Crafts and Side Reactions

Under acidic conditions, Friedel-Crafts alkylation may compete. For example, HCl promotes dehydration of cyclobutanols but also leads to self-coupling byproducts (e.g., 27 ) . Mitigation strategies include:

Mechanistic Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, physicochemical, and functional properties of N-cyclooctylcyclobutanecarboxamide with related cyclobutanecarboxamide derivatives.

Table 1: Key Properties of Cyclobutanecarboxamide Derivatives

Structural and Physicochemical Differences

Substituent Effects: N-Methoxy-N-methylcyclobutanecarboxamide: The methoxy and methyl groups reduce steric hindrance compared to larger substituents, enhancing synthetic versatility . N-boc-1-aminocyclobutanecarboxylic Acid: The boc group stabilizes the amine, making it suitable for stepwise synthesis. Its polar nature (Topological Polar Surface Area = 75.6 Ų) suggests moderate solubility . this compound: The cyclooctyl group introduces significant steric bulk and hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.

This property could favor applications in central nervous system (CNS) drug design.

Synthetic Utility :

- N-Methoxy-N-methyl derivatives are often used as Weinreb amide equivalents for ketone synthesis , whereas boc-protected analogs serve as protected intermediates . The cyclooctyl variant may require specialized coupling reagents due to steric constraints.

Preparation Methods

Cyclization of Dichloroacetone with Ethylene Glycol

1,3-Dichloroacetone undergoes ketol reaction with ethylene glycol in toluene under acidic catalysis (p-toluenesulfonic acid) to form 2,2-dichloromethyl-1,3-dioxolane. Optimal conditions include refluxing at 100°C for 6 hours, achieving yields of 88–92% after vacuum distillation.

Malonate-Mediated Ring Formation

The dioxolane intermediate reacts with dialkyl malonates (methyl, ethyl, or isopropyl malonate) to form 5,8-dioxy-spiro[3.4]octane-2,2-dicarboxylates. For example, diisopropyl malonate yields 28.6 g (0.1 mol) of the spirocyclic intermediate under reflux conditions.

Acidic Hydrolysis to Carboxylic Acid

Hydrolysis of the spirocyclic ester using 20–25% hydrochloric acid at 100°C for 45–55 hours produces 3-oxo-1-cyclobutane-carboxylic acid. Yields vary with the malonate ester:

Table 1: Hydrolysis Efficiency of Spirocyclic Esters to 3-Oxo-1-Cyclobutane-Carboxylic Acid

| Malonate Ester | HCl Concentration | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Diisopropyl malonate | 20% | 50 | 87.7 |

| Diisopropyl malonate | 25% | 45 | 92.1 |

| Diethyl malonate | 20% | 45 | 72.8 |

| Dimethyl malonate | 20% | 55 | 49.1 |

Activation of Cyclobutanecarboxylic Acid

To facilitate amide bond formation, the carboxylic acid must be activated. Common methods include:

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) converts the acid to its corresponding acyl chloride. For instance, refluxing 3-oxo-1-cyclobutane-carboxylic acid with SOCl₂ (1:2 molar ratio) in anhydrous dichloromethane for 3–4 hours typically achieves quantitative conversion.

Alternative Activation Strategies

-

Mixed Carbonate Method : Using ethyl chloroformate and N-methylmorpholine to generate an active ester.

-

Coupling Agents : Employing HATU or EDC/HOBt for direct amidation without isolating the acyl chloride.

Amidation with Cyclooctylamine

The final step involves reacting the activated cyclobutanecarboxylic acid derivative with cyclooctylamine.

Acyl Chloride Route

Acyl chlorides react with primary amines under mild conditions. For example:

-

Dissolve cyclobutanecarbonyl chloride (1 equiv) in dry tetrahydrofuran (THF).

-

Add cyclooctylamine (1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Expected Yield : 70–85% (based on analogous amidation reactions).

Coupling Agent-Mediated Amidation

Using HATU as a coupling agent:

-

Combine cyclobutanecarboxylic acid (1 equiv), HATU (1.5 equiv), and DIPEA (3 equiv) in DMF.

-

Add cyclooctylamine (1.2 equiv) and stir at room temperature for 6 hours.

-

Isolate the product via extraction and chromatography.

Advantages : Avoids handling corrosive acyl chlorides; suitable for acid-sensitive substrates.

Challenges and Optimization Strategies

Hydrolysis Step Limitations

The low yield (49.1%) observed with dimethyl malonate in hydrolysis (Table 1) underscores steric and electronic effects influencing reaction efficiency. Switching to bulkier malonate esters (e.g., diisopropyl) improves yields by reducing side reactions.

Amidation Side Reactions

Overcoming poor nucleophilicity of cyclooctylamine requires:

-

Excess Amine : Using 1.2–1.5 equivalents to drive the reaction.

-

Low Temperatures : Minimizing racemization or decomposition.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-cyclooctylcyclobutanecarboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of carboxamide derivatives typically involves coupling cyclobutane carboxylic acid derivatives with amines. For This compound, a two-step approach is recommended:

Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt to form an active ester intermediate.

Amide bond formation : React with cyclooctylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.

Yield optimization requires adjusting stoichiometry (e.g., 1.2:1 amine-to-acid ratio) and solvent polarity (e.g., DMF or DCM). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of This compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), FT-IR , and mass spectrometry is essential:

- ¹H NMR : Confirm cyclooctyl integration (e.g., 16 protons for cyclooctyl) and cyclobutane ring protons (typically 4–8 protons as multiplets).

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- HRMS : Ensure molecular ion peak matches theoretical m/z (e.g., C₁₃H₂₁NO requires exact mass 207.1623). Cross-reference with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for This compound under varying pH and temperature conditions?

- Methodological Answer : Contradictions often arise from experimental design inconsistencies. To address this:

Controlled stability studies : Use buffered solutions (pH 2–12) and conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).

Analytical validation : Employ UPLC-PDA to track degradation products and quantify parent compound loss.

Statistical analysis : Apply ANOVA to compare degradation rates across conditions. Discrepancies may stem from hydrolysis susceptibility in acidic/basic media or cyclobutane ring strain .

Q. What computational strategies are effective for predicting the biological activity of This compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Prioritize cyclooctyl and cyclobutane regions for steric/electronic modifications.

- QSAR modeling : Train models on existing carboxamide bioactivity data (e.g., IC₅₀ values) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Q. How can researchers design experiments to elucidate the mechanism of This compound degradation under UV light exposure?

- Methodological Answer :

Photostability chamber : Exclude compound to UV-A (320–400 nm) and UV-B (290–320 nm) radiation.

Degradation monitoring : Collect samples at intervals (0, 6, 12, 24 hrs) and analyze via LC-MS/MS.

Radical trapping : Add antioxidants (e.g., BHT) to assess oxidative pathways. Identify photoproducts using high-resolution mass spectrometry and propose degradation pathways via fragment ion analysis .

Methodological Considerations

Q. What are the best practices for analyzing trace impurities in This compound batches?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA).

- Limit of detection (LOD) : Validate at 0.1% w/w using spiked samples.

- Impurity identification : Compare retention times and MS/MS spectra with synthetic standards. Common impurities include unreacted cyclooctylamine or cyclobutane carboxylic acid .

Q. How should researchers address discrepancies in reported solubility profiles of This compound across solvents?

- Methodological Answer :

Solvent screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, hexane) via shake-flask method at 25°C.

Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity.

Crystallography : If insoluble, attempt single-crystal X-ray diffraction to assess lattice energy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.